

# Application Note: FT-IR Spectroscopic Characterization of 4-[3-(Dimethylamino)propoxy]benzaldehyde

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## Compound of Interest

	4-[3-(Dimethylamino)propoxy]benzaldehyde
Compound Name:	(Dimethylamino)propoxy]benzaldehyde
Cat. No.:	B1296539

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## Abstract

This application note provides a detailed protocol for the characterization of **4-[3-(Dimethylamino)propoxy]benzaldehyde** using Fourier Transform Infrared (FT-IR) spectroscopy. This compound is a versatile intermediate in the synthesis of various pharmaceutical and chemical entities. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for confirming the identity and purity of such compounds by identifying their key functional groups. This document outlines the sample preparation, instrument parameters, and spectral interpretation for the analysis of **4-[3-(Dimethylamino)propoxy]benzaldehyde**, making it a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

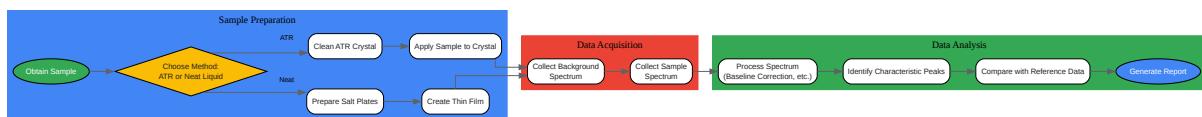
## Introduction

**4-[3-(Dimethylamino)propoxy]benzaldehyde** is a trifunctional molecule containing an aromatic aldehyde, an ether linkage, and a tertiary amine. Each of these functional groups exhibits characteristic absorption bands in the infrared region of the electromagnetic spectrum. FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, allowing for its unequivocal identification and

characterization. This note details the expected vibrational frequencies and provides a standardized protocol for obtaining a high-quality FT-IR spectrum of the title compound.

## Key Functional Group Identification

The structure of **4-[3-(Dimethylamino)propoxy]benzaldehyde** contains several key functional groups that can be identified by their characteristic FT-IR absorption peaks. The principal vibrations are associated with the aromatic aldehyde, the ether group, and the tertiary amine.



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